3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by its chloro, methyl, and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Contemporary synthetic routes may involve the use of palladium-catalyzed reactions or other transition metal-catalyzed processes to achieve higher yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure consistent product quality. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinolines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: Some quinoline derivatives are used in the development of drugs for treating malaria and other diseases. Industry: Quinoline compounds are used in the manufacture of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a chloro group.
2-Methylquinoline: Similar but lacks the nitrile group.
Quinoline: The parent compound without any substituents.
Uniqueness: The presence of the chloro, methyl, and nitrile groups in 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- gives it distinct chemical and biological properties compared to its analogs. These groups influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Biological Activity
3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- (CAS: 150617-68-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C11H7ClN2O
- Molar Mass : 218.64 g/mol
- CAS Number : 150617-68-8
The structure of the compound includes a quinoline ring with a cyano group and a chloro substituent, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various quinoline compounds found that 3-quinolinecarbonitrile derivatives demonstrated effective antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinoline derivatives are also investigated for their anticancer potential. For instance, a study reported that compounds with similar structures to 3-quinolinecarbonitrile showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. Research indicates that certain derivatives can effectively inhibit these enzymes, suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of quinoline derivatives. Studies have shown that modifications on the quinoline ring can significantly affect the potency and selectivity of the compounds against specific biological targets .
Case Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of 3-quinolinecarbonitrile were synthesized and tested for their antimicrobial activity. The results indicated that modifications at the 4-position significantly enhanced antibacterial efficacy compared to unmodified compounds. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against E. coli .
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the anticancer properties of 3-quinolinecarbonitrile derivatives on human cancer cell lines. The results demonstrated that one derivative induced apoptosis in HeLa cells with an IC50 value of 10 µM after 48 hours of treatment. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer cell survival pathways .
Properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-14-9-5-3-2-4-7(9)10(12)8(6-13)11(14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQPEVIEDNHKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382938 | |
Record name | 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150617-68-8 | |
Record name | 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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